3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid
CAS No.:
Cat. No.: VC16502352
Molecular Formula: C13H19NO5
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO5 |
|---|---|
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | 3-amino-4-(3,4,5-trimethoxyphenyl)butanoic acid |
| Standard InChI | InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(14)7-12(15)16)6-11(18-2)13(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16) |
| Standard InChI Key | YGJFDWMZQQRZBU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)N |
Introduction
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric acid is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by a butyric acid backbone with an amino group at the third position and a phenyl ring substituted with three methoxy groups (at the 3rd, 4th, and 5th positions). This unique structure contributes to its chemical properties and potential applications in medicinal chemistry.
Structural Features and Chemical Characteristics
The structure of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric acid includes:
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A butyric acid backbone that provides flexibility for interactions with biological targets.
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A trimethoxyphenyl group, which enhances hydrophobicity and may contribute to specific biological activities.
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An amino group, enabling nucleophilic reactions and hydrogen bonding.
Chemical Behavior:
The compound exhibits reactivity typical of amino acids, including:
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Nucleophilic Reactions: The amino group can participate in nucleophilic substitutions.
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Electrophilic Reactions: The carboxylic acid group can undergo esterification or amidation.
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Hydrogen Bonding: Functional groups allow interactions with enzymes or receptors.
Synthesis Pathways
Several synthetic routes have been developed for producing this compound. A common approach involves protecting the amino group to prevent side reactions during synthesis:
Example Synthetic Route:
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Protection of the Amino Group: Using tert-butoxycarbonyl (BOC) to shield the amino functionality.
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Introduction of Trimethoxyphenyl Group: Reaction with an appropriate phenolic derivative under controlled conditions.
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Deprotection: Removal of the BOC group to restore the free amino group.
Common Reagents:
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Tetrahydrofuran (THF) as a solvent
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Sodium bicarbonate for pH adjustment
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Sodium borohydride for reduction reactions
Potential Applications
Medicinal Chemistry:
The unique structure of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric acid suggests potential biological activities. Compounds with similar structures have been investigated for:
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Anti-inflammatory properties
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Neuroprotective effects
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Enzyme inhibition (e.g., lipoxygenase pathways).
Comparative Analysis with Related Compounds
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 5-Oxo-5-(3,4,5-trimethoxyphenyl)pentanoic acid | Contains a trimethoxyphenyl group | Features a keto group at the fifth position |
| (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid | Shares phenyl substitution | Different stereochemistry and backbone |
| 3-Amino-4-(2-methoxyphenyl)butyric acid | Similar backbone but fewer methoxy groups | Less hydrophobic due to fewer substituents |
The trimethoxy substitution significantly impacts hydrophobicity and potential binding affinity in biological systems compared to other derivatives.
Challenges and Research Gaps
Despite its promising structure, several research gaps remain:
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Limited Biological Data: Experimental studies are needed to confirm pharmacological activities.
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Mechanistic Insights: Further investigations into its interaction with enzymes or receptors are required.
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Optimization for Drug Development: Structural modifications could enhance bioavailability or target specificity.
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